![molecular formula C4H8OS B13596767 (2S)-2-[(Methylsulfanyl)methyl]oxirane CAS No. 64448-82-4](/img/structure/B13596767.png)
(2S)-2-[(Methylsulfanyl)methyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(Methylsulfanyl)methyl]oxirane: is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a methylsulfanyl group attached to one of the carbon atoms in the epoxide ring, making it a unique and interesting molecule for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(Methylsulfanyl)methyl]oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of an allylic sulfide using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under mild conditions, usually at room temperature, to ensure the formation of the desired epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions:
Oxidation: (2S)-2-[(Methylsulfanyl)methyl]oxirane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products. Common nucleophiles include amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted epoxides and related compounds.
科学研究应用
Chemistry: (2S)-2-[(Methylsulfanyl)methyl]oxirane is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving epoxides. Its reactivity and stability make it a suitable candidate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations allows for the design of novel therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (2S)-2-[(Methylsulfanyl)methyl]oxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its biological activity and its potential use in drug development.
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues in proteins, affecting their function and activity.
DNA: It can form adducts with DNA, potentially leading to mutations and other genetic changes.
Enzymes: this compound can inhibit or activate enzymes by covalently modifying their active sites.
相似化合物的比较
(2S)-2-[(Ethylsulfanyl)methyl]oxirane: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
(2S)-2-(2-Methylphenyl)oxirane: Features a 2-methylphenyl group attached to the epoxide ring.
(2S)-2-({[2-(Methylsulfonyl)ethyl]sulfinyl}methyl)oxirane: Contains a methylsulfonyl group and an ethylsulfinyl group.
Uniqueness: (2S)-2-[(Methylsulfanyl)methyl]oxirane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
64448-82-4 |
|---|---|
分子式 |
C4H8OS |
分子量 |
104.17 g/mol |
IUPAC 名称 |
(2S)-2-(methylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C4H8OS/c1-6-3-4-2-5-4/h4H,2-3H2,1H3/t4-/m0/s1 |
InChI 键 |
OSIXFNQHNPOVIA-BYPYZUCNSA-N |
手性 SMILES |
CSC[C@@H]1CO1 |
规范 SMILES |
CSCC1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


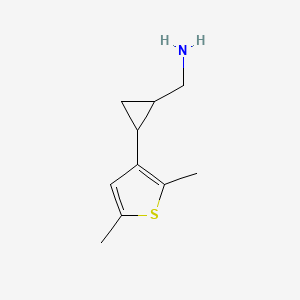
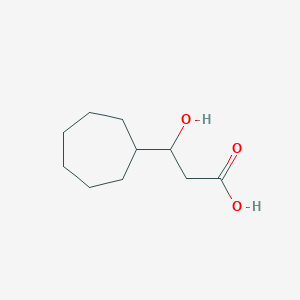
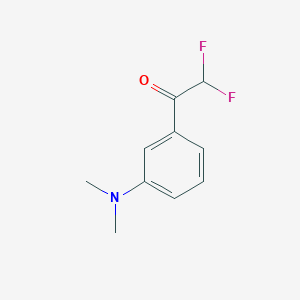
![5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride](/img/structure/B13596719.png)


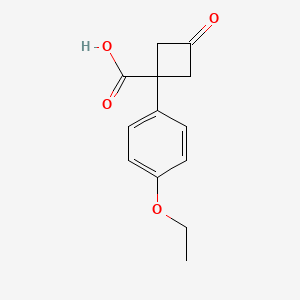
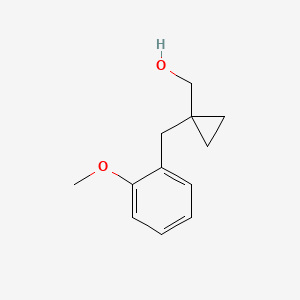

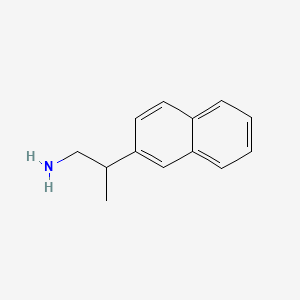
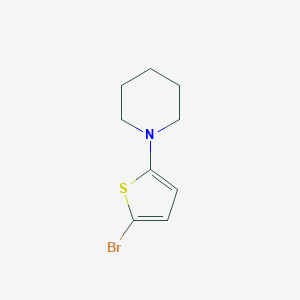
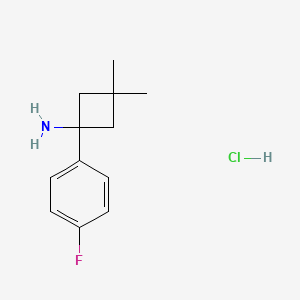

aminehydrochloride](/img/structure/B13596789.png)
